![molecular formula C20H18N4O3S B2795092 7-(furan-2-yl)-1,3-dimethyl-5-((4-methylbenzyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione CAS No. 863003-80-9](/img/structure/B2795092.png)

7-(furan-2-yl)-1,3-dimethyl-5-((4-methylbenzyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

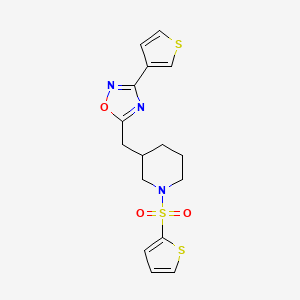

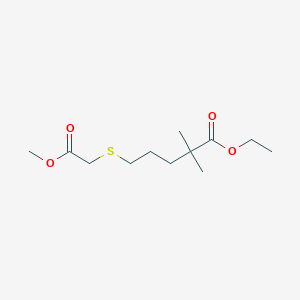

The compound “7-(furan-2-yl)-1,3-dimethyl-5-((4-methylbenzyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione” is a complex organic molecule that contains several functional groups and heterocyclic rings, including a furan ring, a pyrimidine ring, and a thioether group .

Synthesis Analysis

While the specific synthesis process for this compound isn’t available, similar compounds are often synthesized through cyclization processes or domino reactions . The introduction of a thiol group is a less known direction of chemical modification, providing additional opportunities for further functionalization .科学的研究の応用

Chemical Synthesis and Modification

Regioselective Amination

The compound has been used in studies exploring regioselective amination of condensed pyrimidines, demonstrating its potential in producing amino derivatives through specific reactions with alkylamides (Gulevskaya et al., 1994).

Transformation of Enaminouracil

It serves as a binucleophile in reactions with primary aromatic or heterocyclic amines and formaldehyde, aiding in the construction of substituted pyrimido[4,5-d]pyrimidones, highlighting its utility in synthesizing diverse pyrimidine structures (Hamama et al., 2012).

Synthesis of Fused Pyrimidines

This compound is a precursor in the synthesis of furo[3,2-d]- and thieno[3,2-d]pyrimidines, showcasing its role in forming various fused pyrimidine derivatives (Spada et al., 2009).

Structural and Molecular Studies

Molecular Structure Analysis

Research has been conducted on its molecular structure, exploring how molecules of similar pyrido[2,3-d]pyrimidine-2,4(1H,3H)-diones are linked and how they form different crystal structures (Trilleras et al., 2009).

Antimicrobial Activity

Studies have examined its derivatives for antimicrobial activities against various bacteria and fungi, indicating its potential application in developing new antimicrobial agents (Abu‐Hashem, 2018).

Chemical Reactions and Derivatives

Reaction with Urea and Thioureas

It has been involved in reactions with urea and thioureas to form new β-tricarbonyl compounds, contributing to the expansion of organic synthesis methodologies (Saçmacı et al., 2008).

Formation of Pyrimido[4,5-b]azepines

The compound participates in intramolecular ene reactions leading to the formation of pyrimido[4,5-b]azepine derivatives, underscoring its role in synthesizing novel organic compounds (Inazumi et al., 1994).

Synthesis of Functionalized Pyrimidines

It has been used in the synthesis of functionalized pyrimidine-2-ones/thiones and other derivatives, showcasing its versatility in chemical synthesis (Sarıpınar et al., 2006).

Novel Syntheses and Properties

Research has explored novel synthesis methods and properties of its derivatives, contributing to the understanding of its chemical behavior and potential applications in redox reactions (Naya et al., 2005).

作用機序

Target of Action

Similar pyrimido[4,5-d]pyrimidine derivatives have been reported to exhibit varied biological activity, including antiproliferative, antioxidant, anti-inflammatory, hepatoprotective, diuretic, antimicrobial, and antihypertensive effects . They are also inhibitors of phosphodiesterase, dihydrofolate reductase, RAF kinase, and P38 protein kinase .

Mode of Action

Similar compounds have been shown to inhibit key enzymes and proteins, leading to a variety of biological effects .

Biochemical Pathways

Similar compounds have been shown to affect a variety of pathways related to cell proliferation, inflammation, and other biological processes .

Result of Action

Similar compounds have been shown to have a variety of effects, including antiproliferative, antioxidant, anti-inflammatory, and other effects .

特性

IUPAC Name |

7-(furan-2-yl)-1,3-dimethyl-5-[(4-methylphenyl)methylsulfanyl]pyrimido[4,5-d]pyrimidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18N4O3S/c1-12-6-8-13(9-7-12)11-28-18-15-17(23(2)20(26)24(3)19(15)25)21-16(22-18)14-5-4-10-27-14/h4-10H,11H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUVAORRAVAYYRV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CSC2=NC(=NC3=C2C(=O)N(C(=O)N3C)C)C4=CC=CO4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3,4-dichloro-N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]benzamide](/img/structure/B2795010.png)

![2-(1-(3-chlorophenyl)-4-cyclopropyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-methylacetamide](/img/structure/B2795014.png)

![2-{[2-(4-Chlorophenyl)ethyl]amino}-2-oxoethyl 5-bromopyridine-3-carboxylate](/img/structure/B2795018.png)

![1-(2,3-dihydro-1H-benzo[d]imidazo[1,2-a]imidazol-1-yl)-3-(3,5-dimethyl-1H-pyrazol-4-yl)propan-1-one](/img/structure/B2795023.png)

![2-[4-(4-Methoxybenzyl)piperazino]-1,3-benzothiazole](/img/structure/B2795028.png)